N-(3-chloro-4-cyanophenyl)-2-(4-chlorophenyl)acetamide
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Overview
Description
N-(3-chloro-4-cyanophenyl)-2-(4-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro and cyano groups attached to a phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-2-(4-chlorophenyl)acetamide typically involves the reaction of 3-chloro-4-cyanophenylamine with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The acetamide moiety can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chloro groups.
Reduction: Amino derivatives.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-2-(4-chlorophenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and cyano groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide
- N-(3-chloro-4-methylphenyl)-2-(4-chlorophenyl)acetamide
- N-(3-chloro-4-nitrophenyl)-2-(4-chlorophenyl)acetamide
Uniqueness
N-(3-chloro-4-cyanophenyl)-2-(4-chlorophenyl)acetamide is unique due to the presence of both chloro and cyano groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C15H10Cl2N2O |
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Molecular Weight |
305.2 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H10Cl2N2O/c16-12-4-1-10(2-5-12)7-15(20)19-13-6-3-11(9-18)14(17)8-13/h1-6,8H,7H2,(H,19,20) |
InChI Key |
YMNVHZVFBKEIGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)C#N)Cl)Cl |
Origin of Product |
United States |
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